1-[4-(Propan-2-yl)phenyl]ethane-1,2-diol
Description
Contextualization within Aromatic Vicinal Diols
1-[4-(Propan-2-yl)phenyl]ethane-1,2-diol belongs to the class of organic compounds known as aromatic vicinal diols. A vicinal diol is characterized by the presence of two hydroxyl (-OH) groups on adjacent carbon atoms. rsc.org The "aromatic" designation indicates the attachment of this diol functional group to a phenyl ring, in this case, one that is substituted with a propan-2-yl (isopropyl) group at the para position.
The presence of the vicinal diol functionality imparts specific chemical reactivity to the molecule. These diols can undergo a variety of transformations, including oxidation to form α-hydroxy ketones or cleavage of the carbon-carbon bond between the hydroxyl groups. rsc.org The aromatic ring, with its isopropyl substituent, also influences the molecule's electronic properties and steric hindrance, which can be strategically exploited in various chemical reactions.
Significance of Phenylethanediols in Synthetic Organic Chemistry
Phenylethanediols, the broader class to which this compound belongs, are highly valuable intermediates in synthetic organic chemistry. Their utility stems from the versatile reactivity of the diol group, which can be transformed into a wide array of other functional groups. For instance, these diols can serve as precursors for the synthesis of epoxides, aldehydes, and ketones. rsc.org
A notable application of phenylethanediols is in the synthesis of more complex molecular architectures. For example, they can be utilized in the preparation of 2-phenylnaphthalenes through Lewis acid-promoted homodimerization, a process that proceeds via a [4+2] Diels-Alder reaction. This highlights their role as key building blocks for constructing polycyclic aromatic systems.
Furthermore, the stereochemistry of phenylethanediols can be controlled during their synthesis, leading to the formation of chiral molecules. These chiral diols are of immense importance in asymmetric synthesis, where they can be used as chiral auxiliaries or as starting materials for the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds. royalsocietypublishing.org
Overview of Current Research Trajectories on this compound
Current research involving this compound and related aromatic vicinal diols is exploring several promising avenues. A primary focus is on the development of efficient and stereoselective synthetic methods. The dihydroxylation of the corresponding alkene, 4-isopropylstyrene, is a direct route to this diol. Techniques like the Sharpless asymmetric dihydroxylation are being investigated to produce enantiomerically pure forms of the compound. organic-chemistry.orgwikipedia.org This method utilizes an osmium catalyst in the presence of a chiral ligand to achieve high levels of enantioselectivity. organic-chemistry.orgwikipedia.org
Another significant area of research is the exploration of the catalytic applications of these diols. Vicinal diols can undergo deoxydehydration to form alkenes, a reaction of interest in the conversion of biomass-derived polyols into valuable chemicals. researchgate.net Additionally, the oxidative cleavage of vicinal diols to produce carboxylic acids is being studied, with potential applications in green chemistry.
The potential for this compound and its derivatives to exhibit biological activity is also a subject of investigation. The structural motifs present in this molecule are found in various biologically active natural products and synthetic compounds. Research in this area may uncover novel applications in medicinal chemistry and drug discovery.
Detailed Research Findings:
While specific research exclusively focused on this compound is emerging, studies on analogous aromatic vicinal diols provide valuable insights into its potential properties and applications. The following table summarizes key research findings on related compounds, which can be extrapolated to the subject of this article.
| Research Area | Key Findings on Analogous Aromatic Vicinal Diols | Potential Relevance to this compound |
| Asymmetric Synthesis | Sharpless asymmetric dihydroxylation of styrene (B11656) derivatives yields chiral phenylethanediols with high enantiomeric excess. organic-chemistry.orgwikipedia.org | This method can likely be applied to 4-isopropylstyrene to produce enantiopure (R)- or (S)-1-[4-(propan-2-yl)phenyl]ethane-1,2-diol. |
| Catalytic Transformations | Rhenium and molybdenum complexes catalyze the deoxydehydration of vicinal diols to alkenes. researchgate.net | This compound could serve as a substrate for catalytic deoxydehydration to produce 4-isopropylstyrene. |
| Synthesis of Complex Molecules | 1-Phenylethane-1,2-diols are used as precursors in the synthesis of 2-phenylnaphthalenes. | This suggests a potential application for this compound in the construction of substituted polycyclic aromatic hydrocarbons. |
| Biological Activity | Phenolic compounds and their derivatives often exhibit antimicrobial and antioxidant properties. | The presence of the substituted phenyl ring in this compound suggests it may be a candidate for biological activity screening. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1-(4-propan-2-ylphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C11H16O2/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11-13H,7H2,1-2H3 |
InChI Key |
MTOXIXZPTVCLFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CO)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 4 Propan 2 Yl Phenyl Ethane 1,2 Diol and Its Analogs
Conventional Chemical Synthesis Approaches
Conventional methods for synthesizing 1-[4-(propan-2-yl)phenyl]ethane-1,2-diol primarily involve the dihydroxylation of the corresponding alkene precursor, 4-isopropylstyrene. These methods are effective for producing the diol as a racemic mixture.
Stepwise Reaction Pathways to this compound
The most common pathway for the non-stereoselective synthesis of vicinal diols from alkenes is through oxidation. Two well-established methods are the use of osmium tetroxide in a catalytic cycle and the use of potassium permanganate (B83412) under controlled conditions.
Upjohn Dihydroxylation: This method utilizes a catalytic amount of the highly toxic and expensive osmium tetroxide (OsO₄), which is regenerated in situ by a stoichiometric co-oxidant. organic-chemistry.org A common and effective co-oxidant is N-Methylmorpholine N-oxide (NMO). organic-chemistry.orgwikipedia.org The reaction is typically carried out in a solvent mixture such as acetone/water or t-butanol/water. khanacademy.org
The general steps are:
Reaction Setup: The starting material, 4-isopropylstyrene, is dissolved in an appropriate solvent system.
Addition of Reagents: A catalytic quantity of OsO₄ and a stoichiometric amount of NMO are added to the solution.
Formation of Osmate Ester: The osmium tetroxide adds across the double bond of the alkene in a concerted, syn-addition step to form a cyclic osmate ester intermediate.
Hydrolysis: The cyclic intermediate is hydrolyzed by water in the reaction mixture to release the this compound product and a reduced osmium species (Os(VI)).
Catalyst Regeneration: The co-oxidant, NMO, re-oxidizes the reduced osmium species back to OsO₄, allowing it to participate in another catalytic cycle. organic-chemistry.org
| Reagent/Component | Role in Synthesis |
| 4-Isopropylstyrene | Alkene Substrate |
| Osmium Tetroxide (OsO₄) | Primary Oxidant / Catalyst |
| N-Methylmorpholine N-oxide (NMO) | Stoichiometric Co-oxidant |
| Water (H₂O) | Hydrolysis of Intermediate |
| Acetone / t-Butanol | Solvent |
Permanganate Dihydroxylation: Another classic method involves the use of a cold, dilute, and alkaline solution of potassium permanganate (KMnO₄). This reaction must be carefully controlled to prevent over-oxidation of the diol.
The process involves:
Cooling the alkene solution in a suitable solvent.
Slow addition of a cold, aqueous solution of potassium permanganate with a base like sodium hydroxide (B78521).
Formation of a cyclic manganate (B1198562) ester intermediate, analogous to the osmate ester.
Hydrolysis of the intermediate to yield the diol and manganese dioxide (MnO₂), which precipitates as a brown solid.
Mechanistic Investigations of Key Synthetic Steps (e.g., Dihydroxylation)
The mechanism of dihydroxylation, particularly with osmium tetroxide, has been the subject of detailed investigation. The key step is the interaction of OsO₄ with the alkene's double bond. organic-chemistry.org
Initially, there was debate over whether the reaction proceeds via a [2+2] cycloaddition followed by metallacycle expansion or a direct [3+2] cycloaddition (a 1,3-dipolar cycloaddition). organic-chemistry.orgorganic-chemistry.org Quantum chemical calculations and experimental data have provided strong evidence that the initial [3+2]-addition of the OsO₄ to the alkene is the more energetically favorable pathway. organic-chemistry.orgorganic-chemistry.org
This concerted cycloaddition results in the formation of a five-membered cyclic osmate ester. This intermediate is crucial as it dictates the stereochemical outcome of the reaction. Because both oxygen atoms are delivered from the same face of the alkene simultaneously, the resulting hydroxyl groups in the final diol product have a syn relationship (they are on the same side of the carbon-carbon bond). libretexts.org Subsequent hydrolysis of the C-O-Os bonds cleaves the diol from the osmium, regenerating a reduced form of the catalyst. organic-chemistry.org
Stereoselective and Asymmetric Synthesis Strategies
For applications in fields like pharmaceuticals and materials science, obtaining enantiomerically pure chiral compounds is essential. numberanalytics.com Stereoselective strategies allow for the synthesis of specific stereoisomers of this compound.
Enantioselective Synthesis of Chiral Diols
The premier method for the enantioselective preparation of 1,2-diols from prochiral olefins is the Sharpless Asymmetric Dihydroxylation (SAD). organic-chemistry.orgnih.gov This powerful reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand to create an asymmetric catalytic environment. wikipedia.org
The reaction system, often sold as a pre-packaged mixture called AD-mix, contains the osmium catalyst (K₂OsO₂(OH)₄), a stoichiometric oxidant (typically potassium ferricyanide, K₃Fe(CN)₆), a base (potassium carbonate, K₂CO₃), and a chiral ligand derived from cinchona alkaloids. wikipedia.orgnih.gov
There are two primary versions of the AD-mix, which provide access to either enantiomer of the diol product:
AD-mix-α: Contains the ligand (DHQ)₂PHAL, which typically delivers the hydroxyl groups to the "bottom" or α-face of the alkene as drawn in a standard orientation.
AD-mix-β: Contains the pseudo-enantiomeric ligand (DHQD)₂PHAL, which delivers the hydroxyl groups to the "top" or β-face. organic-chemistry.orgbuchler-gmbh.com
For a terminal alkene like 4-isopropylstyrene, the choice of AD-mix directly controls the absolute configuration of the resulting chiral diol with high predictability and often excellent enantiomeric excess (ee). wikipedia.org
| Reagent | Product Configuration from 4-Isopropylstyrene | Typical Enantiomeric Excess (ee) |
| AD-mix-α | (R)-1-[4-(propan-2-yl)phenyl]ethane-1,2-diol | High (>90%) |
| AD-mix-β | (S)-1-[4-(propan-2-yl)phenyl]ethane-1,2-diol | High (>90%) |
Diastereoselective Control in Diol Formation
Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the context of dihydroxylating 4-isopropylstyrene, the primary diastereoselective feature is the syn-addition of the two hydroxyl groups. The formation of a cyclic intermediate (osmate or manganate ester) necessitates that the hydroxyl groups are delivered to the same face of the double bond, resulting in the syn-diol. libretexts.org The alternative anti-diol, where the hydroxyl groups are on opposite faces, is not formed in these reactions. The synthesis of anti-diols requires a different pathway, such as the acid-catalyzed ring-opening of an epoxide. libretexts.org
For more complex analogs of this compound that may already contain stereocenters, diastereoselective control can also refer to the facial selectivity of the dihydroxylation. The existing chiral center(s) can sterically or electronically influence the approach of the bulky oxidant-ligand complex, favoring addition to one of the two diastereotopic faces of the alkene, a process known as substrate-controlled diastereoselection.
Application of Chiral Auxiliaries and Ligands in Diol Synthesis
The success of the Sharpless Asymmetric Dihydroxylation hinges on the use of chiral ligands. numberanalytics.combuchler-gmbh.com A chiral ligand is an enantiomerically pure compound that coordinates to a metal center to form an asymmetric catalyst. buchler-gmbh.com In the SAD reaction, the cinchona alkaloid-derived ligands, such as (DHQ)₂PHAL and (DHQD)₂PHAL, bind to the osmium center. organic-chemistry.org
Crystallographic and mechanistic studies suggest that the ligand creates a chiral, U-shaped binding pocket around the osmium tetroxide. wikipedia.orgharvard.edu This chiral environment makes the two faces of the approaching prochiral alkene electronically and sterically distinct. One face of the alkene fits favorably into the pocket for reaction, while the other face is disfavored, leading to highly enantioselective oxidation. chem-station.com The ligand not only provides the chiral information but also accelerates the reaction. organic-chemistry.org
While chiral ligands are part of the catalytic system, a chiral auxiliary is a different strategy where a stereogenic group is temporarily attached to the substrate molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the reaction, the auxiliary is removed. While this is a powerful strategy in asymmetric synthesis, for the direct dihydroxylation of 4-isopropylstyrene, the use of chiral ligands is the more direct and widely applied approach.
Catalytic Asymmetric Synthesis of Aromatic 1,2-Diols
The primary method for the catalytic asymmetric synthesis of aromatic 1,2-diols, including this compound, is the Sharpless Asymmetric Dihydroxylation (AD). organic-chemistry.org This powerful technique converts prochiral alkenes, such as 4-isopropylstyrene, into chiral vicinal diols with high enantioselectivity. The reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a stoichiometric oxidant and a chiral ligand derived from cinchona alkaloids. organic-chemistry.orgscripps.edu
The enantioselectivity of the dihydroxylation is controlled by the choice of the chiral ligand. Commercially available ligand mixtures, known as AD-mix-α and AD-mix-β, provide access to either enantiomer of the diol product. organic-chemistry.org For instance, the dihydroxylation of an aromatic olefin using AD-mix-β typically yields the (R,R)-diol, while AD-mix-α produces the (S,S)-diol. The reaction is generally performed in a buffered two-phase solvent system, such as t-butanol/water, to maintain a stable pH, as the process is more rapid under slightly basic conditions. organic-chemistry.orgyork.ac.uk
The catalytic cycle involves the formation of an osmate ester intermediate, followed by hydrolysis to release the diol and regenerate the osmium catalyst. organic-chemistry.org The chiral ligand accelerates the reaction and ensures the stereochemical control. york.ac.uk While highly effective for many aromatic olefins, the enantiomeric excess (ee) can be influenced by the electronic properties of substituents on the aromatic ring. york.ac.uk
Table 1: Sharpless Asymmetric Dihydroxylation of Styrene (B11656) Analogs
| Substrate | AD-mix | Enantiomeric Excess (% ee) | Configuration |
|---|---|---|---|
| Styrene | AD-mix-β | 97 | (R) |
| Styrene | AD-mix-α | 94 | (S) |
| 4-Methoxystyrene | AD-mix-β | 95 | (R) |
| 4-Nitrostyrene | AD-mix-β | 89 | (R) |
Data derived from general outcomes of Sharpless Asymmetric Dihydroxylation on substituted styrenes.
Biocatalytic and Chemoenzymatic Approaches to Diol Synthesis
Biocatalytic methods offer a green alternative to traditional chemical synthesis, leveraging the high selectivity and efficiency of enzymes under mild reaction conditions. researchgate.net
Enzyme-Mediated Stereoselective Transformations for 1,2-Diols
Enzymes can be used to synthesize chiral 1,2-diols through various stereoselective transformations. One approach involves a two-step enzymatic cascade. researchgate.netresearchgate.net For example, a lyase can first catalyze the formation of a C-C bond to create an α-hydroxy ketone, which is then stereoselectively reduced by an alcohol dehydrogenase (ADH) or another oxidoreductase to yield the desired 1,2-diol. researchgate.net By selecting different combinations of lyases and ADHs with specific stereopreferences, all four possible stereoisomers of a 1,2-diol can be synthesized from simple aldehyde precursors. researchgate.netacs.org This modular approach provides high flexibility and control over the product's stereochemistry. acs.org
Another significant enzyme-mediated pathway is the dihydroxylation of aromatic compounds using dioxygenases. These enzymes can introduce both hydroxyl groups into an aromatic nucleus, a reaction that can be applied in the synthesis of chiral diols. nih.gov Furthermore, epoxide hydrolases can be employed for the enantioselective hydrolysis of epoxides, which are precursors to 1,2-diols, to produce enantiomerically pure diols. researchgate.net
Whole-Cell Biocatalysis in the Production of Hydroxy Ketones and Diols
Whole-cell biocatalysis utilizes entire microorganisms (e.g., bacteria or yeast) as self-contained catalysts, avoiding the need for costly enzyme isolation and purification. nih.govmdpi.com These systems can be engineered to express multiple enzymes, enabling multi-step reaction cascades within a single cell. For the production of aromatic diols, recombinant E. coli cells are often used. nih.gov
A common strategy involves expressing a lyase for C-C bond formation to produce an α-hydroxy ketone intermediate, and an alcohol dehydrogenase for the subsequent reduction to the 1,2-diol. acs.org This approach benefits from the cellular machinery for cofactor regeneration (e.g., NADH or NADPH), which is essential for the reductase activity. mdpi.com Whole-cell systems have been successfully used to produce various aromatic diols with high product concentrations and excellent stereoselectivity. acs.org The use of lyophilized whole cells in microaqueous organic solvent systems can further enhance the process by allowing for much higher concentrations of hydrophobic substrates while maintaining stereoselectivity. acs.org
Immobilized Biocatalysts for Enhanced Efficiency and Recovery
To improve the stability, reusability, and recovery of biocatalysts, enzymes or whole cells can be immobilized on solid supports. mdpi.com Immobilization prevents the biocatalyst from dissolving in the reaction medium, simplifying product purification and allowing for the catalyst to be reused in multiple batches or in continuous flow reactors. researchgate.net
Various materials can be used for immobilization, including polymers, porous silica, and magnetic nanoparticles. Lipases, which are frequently used in the resolution of diols, have been successfully immobilized for polyester (B1180765) synthesis. mdpi.com For diol synthesis, whole cells containing the necessary enzymes can be encapsulated in materials like calcium alginate or entrapped in "teabags," which allows for easy handling and separation from the reaction mixture. This technique has been shown to be scalable and effective for the gram-scale production of 1-phenylpropane-1,2-diol, achieving industrially relevant product concentrations. researchgate.net
Chemoenzymatic Resolution of Racemic Vicinal Diols
Chemoenzymatic kinetic resolution is a widely used strategy for separating racemic mixtures of chiral compounds. researchgate.net This method involves the synthesis of a racemic mixture of the 1,2-diol via non-stereoselective chemical methods, followed by an enzyme-catalyzed reaction that selectively modifies one of the enantiomers. researchgate.net
Lipases are the most common enzymes used for this purpose, catalyzing the enantioselective acylation of the diol with an acyl donor like vinyl acetate (B1210297) or isopropenyl acetate. researchgate.netmdpi.com One enantiomer of the diol is converted into a monoester, while the other remains largely unreacted. The resulting mixture of the unreacted diol and the esterified diol, which are chemically different, can then be easily separated by standard techniques like column chromatography. scispace.com For example, Pseudomonas cepacia lipase (B570770) has been used to resolve enantiomeric mono-ethers of propane-1,2-diol by transacetylation. researchgate.netscispace.com The success of the resolution is quantified by the enantiomeric excess (ee) of the product and the remaining substrate, as well as the enantioselectivity (E-value) of the enzyme. mdpi.com
Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols
| Enzyme | Substrate | Acylating Agent | Product ee (%) | Enantioselectivity (E-value) |
|---|---|---|---|---|
| Lipase from Candida rugosa MY | 1-(isopropylamine)-3-phenoxy-2-propanol | Isopropenyl acetate | 96.2 | 67.5 |
| Pseudomonas cepacia lipase | 1-(9H-fluoren-9-yloxy)propan-2-ol | Vinyl acetate | >99 | High |
Data adapted from studies on the kinetic resolution of analogous secondary alcohols. researchgate.netmdpi.com
Green Chemistry Principles in the Synthesis of this compound
The synthesis of this compound can be evaluated based on the principles of green chemistry, which aim to design chemical processes that are environmentally benign.
Catalysis: Both asymmetric chemical catalysis (Sharpless AD) and biocatalysis employ catalysts to reduce energy requirements and waste. organic-chemistry.orgresearchgate.net Biocatalytic methods are particularly advantageous as enzymes operate under mild conditions (ambient temperature and neutral pH) and are biodegradable. researchgate.net
Atom Economy: Asymmetric dihydroxylation of an alkene is an atom-efficient addition reaction. Biocatalytic routes starting from aldehydes also represent efficient C-C bond-forming and reduction sequences. acs.orgresearchgate.net
Use of Renewable Feedstocks: While the immediate precursor, 4-isopropylstyrene, is typically derived from petrochemical sources, biocatalytic routes open the possibility of using renewable feedstocks. nih.gov For instance, engineered microbes can produce aromatic precursors from glucose. mdpi.com
Safer Solvents and Reagents: Biocatalytic reactions are often performed in aqueous media, which is an environmentally benign solvent. researchgate.net This contrasts with many traditional organic syntheses that require volatile and often toxic organic solvents. Furthermore, replacing hazardous reagents like osmium tetroxide, even when used catalytically, with enzymatic processes is a key goal of green chemistry. researchgate.net
Development of Environmentally Benign Synthetic Routes
The primary driver in developing greener routes to this compound and its analogs is the replacement of toxic and hazardous reagents, particularly osmium tetroxide, with more eco-compatible alternatives. researchgate.netnih.gov OsO₄ is highly toxic and expensive, making its use on an industrial scale problematic. nih.gov Consequently, significant research has focused on osmium-free dihydroxylation methods.
One promising approach is the use of manganese-based catalysts, which are less toxic and more abundant than osmium. scilit.com Another innovative, metal-free strategy involves the use of nitroarenes as photoresponsive oxidants. nih.gov In this method, irradiation with purple LEDs triggers a photocycloaddition between the nitroarene and an olefin, such as 4-isopropylstyrene, to form a stable intermediate that can then be reduced to the desired diol. nih.gov This process avoids the use of heavy metals entirely.
Furthermore, visible light-promoted, metal-free dihydroxylation of styrenes using water and dioxygen has been developed. nih.gov This method is operationally simple and demonstrates that one hydroxyl group in the final diol originates from water and the other from molecular oxygen. nih.gov Such catalytic systems, which utilize readily available and non-toxic reagents, represent a significant advancement in the environmentally benign synthesis of vicinal diols. nih.gov
Enzymatic synthesis also presents a powerful green alternative. researchgate.net Biocatalysts, such as lyases and alcohol dehydrogenases, can be used in stereoselective two-step processes to produce specific stereoisomers of aryl diols. researchgate.net These enzymatic methods operate under mild conditions and offer high selectivity, aligning well with the principles of green chemistry. researchgate.net
Application of Green Solvents in Diol Synthesis
The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest mass component of a reaction. acs.org Traditional dihydroxylation reactions frequently employ volatile organic compounds (VOCs) that are flammable, toxic, and contribute to air pollution. acs.org The principles of green chemistry advocate for the replacement of these hazardous solvents with greener alternatives. nih.gov
Water is an ideal green solvent due to its non-toxicity, non-flammability, and ready availability. mdpi.com The development of water-based synthetic protocols for dihydroxylation is a key research area. nih.gov For instance, iron-catalyzed syn-dihydroxylation of olefins has been successfully performed in mixtures of propylene (B89431) carbonate (PC) and ethyl acetate (AcOEt), which are considered more sustainable solvent choices. researchgate.net
Another approach is to minimize or eliminate the use of solvents altogether. Solvent-free reactions offer significant environmental benefits by reducing waste and simplifying product purification. nih.govresearchgate.net For example, the tungsten-based polyoxometalate-catalyzed epoxidation of biorenewable terpenes, a related transformation, has been effectively carried out under solvent-free conditions using hydrogen peroxide as a benign oxidant. rsc.org The subsequent hydrolysis of the epoxide yields the corresponding anti-diol. rsc.org These strategies are directly applicable to the synthesis of this compound from 4-isopropylstyrene.
The following table summarizes various green solvents and their applications in reactions relevant to diol synthesis.
| Green Solvent/Condition | Reaction Type | Advantages |
| Water | Dihydroxylation | Non-toxic, non-flammable, readily available. mdpi.com |
| Propylene Carbonate / Ethyl Acetate | Iron-catalyzed syn-dihydroxylation | Sustainable media, allows for high yields and chemoselectivity. researchgate.net |
| Supercritical Carbon Dioxide | Biphasic Catalysis | Non-toxic, allows for easy catalyst recovery and recycling. rsc.org |
| Ionic Liquids | Acetalization/Protection of diols | Low volatility, potential for recyclability. mdpi.comresearchgate.net |
| Solvent-Free | Epoxidation/Dihydroxylation | Reduces waste, simplifies purification, lowers environmental impact. rsc.org |
Atom Economy and Sustainability Considerations in Industrial Production Methods
Atom Economy , a concept introduced by Barry Trost, is a fundamental metric that measures the efficiency of a reaction in converting reactant atoms into the desired product. wikipedia.orgacs.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. numberanalytics.com
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Addition reactions, such as the dihydroxylation of an alkene, can be highly atom-economical as they incorporate all the atoms of the reactants into the final product. acs.orgnih.gov For the synthesis of this compound from 4-isopropylstyrene, a dihydroxylation reaction that adds two hydroxyl groups across the double bond would have a high theoretical atom economy.
However, atom economy alone does not provide a complete picture of a process's greenness. Other metrics, such as the Environmental Factor (E-Factor) and Process Mass Intensity (PMI) , are crucial for industrial applications as they account for all waste generated, including solvent losses and byproducts from work-up procedures. nih.govscientificupdate.com
E-Factor = Total Mass of Waste / Mass of Product
Process Mass Intensity (PMI) = Total Mass Input / Mass of Product
The pharmaceutical and fine chemical industries typically have high E-Factors, indicating significant waste generation. scientificupdate.com The goal in industrial production is to minimize these values. For the production of diols, this involves not only optimizing the core reaction but also considering the entire process, from starting material sourcing to product purification. nih.gov The use of bio-based feedstocks, such as those derived from lignocellulosic biomass, is an increasingly important strategy for improving the sustainability profile of chemicals like vicinal diols. chemrxiv.orgnih.govresearchgate.net
The table below compares different green chemistry metrics used to evaluate the sustainability of chemical processes.
| Metric | Formula | Focus | Ideal Value |
| Atom Economy (AE) | (MW of product / Σ MW of reactants) x 100% | Efficiency of atom incorporation in a reaction. wikipedia.org | 100% |
| Reaction Mass Efficiency (RME) | (Mass of isolated product / Σ Mass of reactants) x 100% | Considers yield and stoichiometry. wiley-vch.de | 100% |
| Environmental Factor (E-Factor) | Total waste (kg) / Product (kg) | Total waste generated per unit of product. scientificupdate.com | 0 |
| Process Mass Intensity (PMI) | Total mass input (kg) / Product (kg) | Total mass used in a process per unit of product. nih.gov | 1 |
By applying these principles—developing benign synthetic routes, utilizing green solvents, and optimizing for high atom economy and low process mass intensity—the industrial production of this compound and its analogs can be made significantly more sustainable.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Propan 2 Yl Phenyl Ethane 1,2 Diol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as the cornerstone for the structural elucidation of 1-[4-(propan-2-yl)phenyl]ethane-1,2-diol, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
High-Field ¹H and ¹³C NMR for Structural Assignment
High-field ¹H and ¹³C NMR spectra provide the initial and most fundamental data for assigning the structure of this compound. The analysis, typically conducted in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton and carbon atom in the molecule.
The ¹H NMR spectrum is characterized by signals in the aromatic, aliphatic, and hydroxyl regions. The para-substituted aromatic ring gives rise to a typical AA'BB' system, appearing as two distinct doublets. The isopropyl group protons are observed as a septet for the methine proton and a doublet for the two magnetically equivalent methyl groups. The ethane-1,2-diol moiety, containing a chiral center at C1, presents a more complex system. The benzylic proton (H-1) appears as a doublet of doublets, coupled to the two diastereotopic protons on C2. These C2 protons (H-2a and H-2b) also appear as distinct signals, each coupled to H-1 and to each other (geminal coupling). The hydroxyl protons typically appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.
The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts confirm the presence of the isopropyl group, the substituted benzene (B151609) ring, and the diol side chain. The number of signals in both ¹H and ¹³C spectra is consistent with the proposed molecular structure.
Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| 7.35 | d | 8.2 | 2H | H-2', H-6' (Aromatic) |
| 7.25 | d | 8.2 | 2H | H-3', H-5' (Aromatic) |
| 4.75 | dd | 8.0, 3.5 | 1H | H-1 (CHOH) |
| 3.70 | dd | 11.5, 3.5 | 1H | H-2a (CH₂OH) |
| 3.62 | dd | 11.5, 8.0 | 1H | H-2b (CH₂OH) |
| 2.92 | sept | 6.9 | 1H | H-7' (CH of isopropyl) |
| 2.80 | br s | - | 1H | OH |
| 2.55 | br s | - | 1H | OH |
Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 149.0 | C-4' |
| 138.5 | C-1' |
| 126.8 | C-3', C-5' |
| 126.0 | C-2', C-6' |
| 75.0 | C-1 (CHOH) |
| 67.0 | C-2 (CH₂OH) |
| 34.0 | C-7' |
Two-Dimensional (2D) NMR Techniques (HSQC, HMBC, COSY) for Connectivity Elucidation
While 1D NMR provides chemical shifts and coupling information, 2D NMR experiments are indispensable for unambiguously establishing the atomic connectivity within the molecule. nih.govyoutube.com
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two or three bonds. sdsu.edu For this compound, key correlations would be observed between:
The aromatic protons H-2'/H-6' and H-3'/H-5'.
The isopropyl methine proton (H-7') and the methyl protons (H-8'/H-9').
The benzylic proton H-1 and the diastereotopic methylene (B1212753) protons H-2a and H-2b.
A cross-peak between H-2a and H-2b, confirming their geminal relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. github.io The HSQC spectrum for this compound would show cross-peaks connecting the signals in the ¹H NMR spectrum to their corresponding carbons in the ¹³C NMR spectrum, confirming the assignments made in Table 1 and Table 2. For instance, the proton signal at 4.75 ppm would correlate with the carbon signal at 75.0 ppm, assigning them to H-1 and C-1, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.edu This is crucial for connecting different fragments of the molecule. Key HMBC correlations would include:
From the benzylic proton H-1 to aromatic carbons C-1', C-2', and C-6'.
From the aromatic protons H-2'/H-6' to carbons C-4' and C-1.
From the isopropyl methine proton H-7' to aromatic carbon C-4' and the isopropyl methyl carbons C-8'/C-9'.
These 2D NMR techniques, used in concert, allow for the complete and unambiguous assembly of the molecular structure, confirming the connectivity from the isopropyl group to the phenyl ring and to the ethane-1,2-diol side chain.
Chiral NMR Methods for Absolute and Relative Configuration Determination (e.g., Modified Mosher's Method)
Since this compound possesses a stereocenter at the C-1 position, determining its absolute configuration is essential. Chiral NMR methods, such as the modified Mosher's method, are powerful tools for this purpose. nih.govresearchgate.net This technique involves the derivatization of the diol with a chiral agent, such as the acid chloride of (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form diastereomeric esters.
The two diastereomers produce separate sets of signals in the ¹H NMR spectrum. By analyzing the differences in chemical shifts (Δδ = δS - δR) for the protons near the newly formed ester linkage, the absolute configuration of the original alcohol can be determined. For the di-MTPA ester of this compound, a systematic distribution of positive and negative Δδ values for protons on either side of the C-1 stereocenter allows for the assignment of its absolute configuration as either (R) or (S).
Table 3: Hypothetical Chemical Shift Differences (Δδ = δS - δR in Hz) for the Di-MTPA Ester of this compound
| Proton | Δδ (Hz) | Inferred Spatial Position Relative to MTPA Plane |
|---|---|---|
| H-2a | +45 | Right Side |
| H-2b | +30 | Right Side |
| H-2'/H-6' | -55 | Left Side |
| H-3'/H-5' | -25 | Left Side |
Based on the model, positive Δδ values for the H-2 protons and negative Δδ values for the aromatic protons would indicate a specific absolute configuration (e.g., R) at the C-1 position.
Conformational Analysis via NMR Chemical Shifts and Coupling Constants
The conformation of the flexible ethane-1,2-diol side chain can be investigated using vicinal proton-proton coupling constants (³JHH). The magnitude of the coupling between H-1 and the two H-2 protons is dependent on the dihedral angle (H1-C1-C2-H2) as described by the Karplus equation.
By analyzing the observed coupling constants, ³J(H1, H2a) and ³J(H1, H2b), the relative populations of the different staggered rotamers (gauche and anti) around the C1-C2 bond can be estimated. For instance, a larger coupling constant (e.g., ~8.0 Hz) suggests a more anti-periplanar relationship, while smaller constants (e.g., ~3.5 Hz) indicate a more gauche relationship. The specific values obtained from the ¹H NMR spectrum can thus provide insight into the preferred solution-state conformation of the diol moiety, which is often influenced by intramolecular hydrogen bonding between the two hydroxyl groups. nih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry provides essential information regarding the molecular weight and elemental composition of the compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the mass of the parent ion, which allows for the unambiguous confirmation of the molecular formula. kobv.de For this compound (C₁₁H₁₆O₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.
Table 4: HRMS Data for this compound
| Ion | Calculated Exact Mass | Observed Mass | Difference (ppm) |
|---|
An observed mass that matches the calculated mass to within a few parts per million (ppm) provides strong evidence for the molecular formula C₁₁H₁₆O₂. HRMS can also be used to analyze fragment ions, helping to further corroborate the proposed structure by confirming the elemental composition of different pieces of the molecule. Common fragmentation pathways for this molecule might include the loss of water (H₂O) or the cleavage of the C1-C2 bond.
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis
The analysis of this compound in complex matrices necessitates the use of hyphenated analytical techniques that couple the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for the identification and quantification of this compound.
In GC-MS analysis, derivatization is often employed to enhance the volatility and thermal stability of diols. A common method involves esterification with agents like phenylboronic acid, which readily reacts with the vicinal diol group to form a stable cyclic ester. nih.govagriculturejournals.cznih.gov This derivatization not only improves chromatographic behavior but also produces a characteristic mass spectrum that aids in structural confirmation. The electron ionization (EI) mass spectrum of the derivatized compound would be expected to show a molecular ion peak corresponding to the phenylboronate (B1261982) ester, along with fragment ions resulting from the loss of the isopropyl group and other characteristic cleavages of the aromatic and diol moieties.
For analyses where derivatization is not desirable or for samples in complex biological or environmental matrices, LC-MS/MS offers a robust alternative. nih.gov Reversed-phase liquid chromatography can effectively separate the target analyte from other components. The subsequent analysis by tandem mass spectrometry, often using techniques like multiple reaction monitoring (MRM), provides high selectivity and sensitivity. nih.gov In this mode, the precursor ion corresponding to the protonated or deprotonated molecule is selected and fragmented, and specific product ions are monitored for quantification. This high specificity minimizes interference from the matrix, allowing for accurate measurement even at low concentrations. nih.gov
Table 1: Illustrative GC-MS Data for Derivatized this compound (Note: This data is hypothetical and based on typical fragmentation patterns for similar compounds.)
| Parameter | Value |
| Derivatizing Agent | Phenylboronic Acid |
| Retention Time (min) | 12.5 |
| Molecular Ion (M+) of Derivative (m/z) | 266 |
| Key Fragment Ions (m/z) | 251, 165, 119, 91 |
| Interpretation of Fragments | [M-CH3]+, [C6H5BO2C2H2]+, [C6H5BO2]+, [C7H7]+ |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar, non-volatile compounds like this compound. researchgate.net ESI allows for the ionization of the analyte directly from a liquid phase, typically the eluent from a liquid chromatograph, with minimal fragmentation.
In positive ion mode, the compound is expected to form a protonated molecule, [M+H]+. Adducts with other cations present in the mobile phase, such as sodium [M+Na]+ or potassium [M+K]+, are also commonly observed. In negative ion mode, the deprotonated molecule, [M-H]-, would be the predominant species. The high-resolution capabilities of modern mass spectrometers can provide an accurate mass measurement of these ions, which can be used to confirm the elemental composition of the molecule.
Fragmentation of the parent ion can be induced in the mass spectrometer (e.g., through collision-induced dissociation in a tandem MS experiment) to obtain structural information. For this compound, characteristic fragmentation pathways would involve the loss of water, formaldehyde (B43269), and cleavage of the bond between the two hydroxyl-bearing carbons. researchgate.net
Table 2: Predicted ESI-MS Ions for this compound
| Ionization Mode | Ion Species | Predicted m/z |
| Positive | [M+H]+ | 195.1385 |
| [M+Na]+ | 217.1204 | |
| [M+K]+ | 233.0944 | |
| Negative | [M-H]- | 193.1229 |
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The FT-IR spectrum of this compound would be characterized by several key absorption bands that confirm its structure.
The most prominent feature would be a broad and strong absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups. researchgate.net The broadening of this peak is due to intermolecular hydrogen bonding. The C-O stretching vibrations would appear as strong bands in the 1000-1200 cm⁻¹ region.
The presence of the aromatic ring would be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring (para-substitution) would give rise to characteristic overtone and combination bands in the 1600-2000 cm⁻¹ region and out-of-plane C-H bending vibrations in the 800-850 cm⁻¹ range. The isopropyl group would be identified by its characteristic C-H stretching and bending vibrations.
Table 3: Characteristic FT-IR Absorption Bands for this compound (Note: This data is based on typical values for the functional groups present.)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3600 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |
| 3000-3100 | Medium | Aromatic C-H Stretch |
| 2850-3000 | Medium | Aliphatic C-H Stretch |
| 1600-1620 | Medium | Aromatic C=C Stretch |
| 1500-1520 | Medium | Aromatic C=C Stretch |
| 1370-1390 | Medium | C-H Bend (Isopropyl) |
| 1000-1200 | Strong | C-O Stretch |
| 800-850 | Strong | Aromatic C-H Bend (para-substituted) |
Raman Spectroscopy for Conformational Studies in Liquid and Solid Phases
Raman spectroscopy provides complementary information to FT-IR and is particularly useful for studying the conformational isomers of molecules in different phases. researchgate.net The Raman spectrum is sensitive to the molecular backbone and less sensitive to highly polar functional groups like O-H.
For this compound, Raman spectroscopy can be used to study the rotational isomers (rotamers) around the C-C bond of the ethane-1,2-diol moiety. The relative intensities of certain Raman bands can change with temperature or phase, providing insight into the relative stabilities of different conformers. mdpi.com For vicinal diols, the conformation is often a balance between steric hindrance and the potential for intramolecular hydrogen bonding. nih.gov
In the liquid phase, a distribution of conformers would exist, while in the solid crystalline phase, the molecule is typically locked into a single, lowest-energy conformation. By comparing the Raman spectra of the liquid and solid phases, one can identify the bands corresponding to the dominant conformer in the solid state. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental Raman spectra to assign vibrational modes to specific conformers and to calculate their relative energies. researchgate.net
Table 4: Potential Raman Shifts for Conformational Analysis of this compound (Note: These are representative regions where conformational changes are often observed in similar diols.)
| Raman Shift (cm⁻¹) | Vibrational Mode | Conformational Sensitivity |
| 800-900 | C-C Stretch (Diol) | High |
| 1000-1100 | C-O Stretch | Moderate |
| 1600-1620 | Aromatic Ring Stretch | Low |
| 2800-3000 | C-H Stretch | Moderate |
X-ray Diffraction Analysis
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov To perform this analysis, a suitable single crystal of this compound must be grown.
The diffraction pattern of X-rays passing through the crystal allows for the determination of the unit cell dimensions, the space group, and the exact coordinates of each atom in the asymmetric unit. This information provides unambiguous confirmation of the molecular connectivity and stereochemistry. Furthermore, it reveals detailed structural parameters such as bond lengths, bond angles, and torsion angles. mdpi.comresearchgate.net
The crystal structure would also elucidate the nature of the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding between the hydroxyl groups of adjacent molecules and van der Waals interactions between the aromatic rings and alkyl groups. The conformation of the molecule in the solid state, as determined by X-ray diffraction, can be compared with the results from Raman spectroscopy and computational studies to provide a comprehensive understanding of its structural preferences.
Table 5: Hypothetical Crystallographic Data for this compound (Note: This data is illustrative and represents typical values for a small organic molecule.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 1029 |
| Z (molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 1.25 |
Comparative X-ray Diffraction Studies of Glycols and Derivatives
While a specific single-crystal X-ray diffraction study for this compound is not extensively available in publicly accessible databases, a comparative analysis with foundational and structurally analogous glycols provides significant insight into its probable solid-state conformation, crystal packing, and intermolecular interactions. By examining the crystallographic data of ethane-1,2-diol, the parent glycol, and 1-phenyl-1,2-ethanediol (B126754), a closely related aromatic derivative, we can extrapolate the structural influence of the phenyl and isopropylphenyl moieties.
Ethane-1,2-diol: The Foundational Structure
Ethane-1,2-diol (ethylene glycol) represents the fundamental structural backbone of the target compound. Its crystal structure is well-characterized and serves as a crucial baseline for understanding the effects of aromatic substitution. In the solid state, ethane-1,2-diol adopts a gauche conformation. torvergata.itmdpi.comresearchgate.net This conformation is stabilized by a robust network of intermolecular hydrogen bonds rather than intramolecular ones. researchgate.net The hydroxyl groups of adjacent molecules interact, creating a dense, three-dimensional lattice. researchgate.net
Table 1: Crystallographic Data for Ethane-1,2-diol
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₂H₆O₂ | crystallography.net |
| Crystal System | Orthorhombic | crystallography.net |
| Space Group | P 2₁2₁2₁ | researchgate.netcrystallography.net |
| a (Å) | 5.013(3) | crystallography.net |
| b (Å) | 6.915(3) | crystallography.net |
| c (Å) | 9.271(4) | crystallography.net |
| α (°) | 90 | crystallography.net |
| β (°) | 90 | crystallography.net |
| γ (°) | 90 | crystallography.net |
| Volume (ų) | 321.4(3) | crystallography.net |
| Z | 4 | researchgate.net |
| Temperature (K) | 130 | crystallography.net |
| Conformation | gauche (g'Gt) | researchgate.netresearchgate.net |
This table is interactive. Click on the headers to sort the data.
1-Phenyl-1,2-ethanediol: The Effect of Aromatic Substitution
The introduction of a phenyl group, as seen in 1-phenyl-1,2-ethanediol, significantly alters the crystal packing dynamics. While the glycol moiety still dictates the formation of strong hydrogen bonds, the bulky, aromatic ring introduces π-system interactions and steric considerations.
A single-crystal X-ray diffraction study of 1-phenyl-1,2-ethanediol revealed that it crystallizes in the triclinic space group. ijcm.ir The asymmetric unit contains four independent molecules, which are interconnected through strong O-H···O hydrogen bonds. ijcm.ir Beyond this primary interaction, the crystal structure is further stabilized by C-H···O hydrogen bonds and, notably, C-H···π interactions, where a hydrogen atom from one molecule interacts with the phenyl ring of an adjacent molecule. ijcm.ir This results in a complex supramolecular network. ijcm.ir
Table 2: Crystallographic Data for 1-Phenyl-1,2-ethanediol
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₈H₁₀O₂ | ijcm.ir |
| Crystal System | Triclinic | ijcm.ir |
| Space Group | Pī | ijcm.ir |
| a (Å) | 6.0274(10) | ijcm.ir |
| b (Å) | 16.204(2) | ijcm.ir |
| c (Å) | 17.345(2) | ijcm.ir |
| α (°) | 117.584(14) | ijcm.ir |
| β (°) | 99.322(13) | ijcm.ir |
| γ (°) | 90.047(14) | ijcm.ir |
| Volume (ų) | 1476.1(4) | ijcm.ir |
| Z | 8 | ijcm.ir |
| Temperature (K) | 293 | ijcm.ir |
This table is interactive. Click on the headers to sort the data.
Structural Extrapolation to this compound
The key structural differentiator is the bulky, nonpolar propan-2-yl (isopropyl) group at the para-position of the phenyl ring. This substituent would introduce significant steric hindrance, likely preventing the kind of close, efficient packing seen in simpler aromatic compounds. This steric bulk may frustrate certain packing motifs, potentially leading to a less dense crystal structure compared to 1-phenyl-1,2-ethanediol. Furthermore, the hydrophobic isopropyl groups may segregate within the crystal lattice, forming lipophilic domains that are interspersed by the hydrophilic networks of hydrogen-bonded hydroxyl groups. This molecular architecture could result in a complex and unique unit cell to accommodate both the strong, directional hydrogen bonds and the weaker, dispersive forces of the bulky alkyl-aromatic moiety.
Chemical Reactivity and Transformation Mechanisms of 1 4 Propan 2 Yl Phenyl Ethane 1,2 Diol
Oxidation Reactions
The oxidation of 1,2-diols is a fundamental transformation in organic synthesis, often resulting in the cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons. The specific products formed depend on the structure of the diol and the oxidizing agent employed.
A common and highly specific reaction for vicinal diols is oxidative cleavage, which breaks the bond between the two carbons bearing the hydroxyl groups. chemistrysteps.comucalgary.ca This transformation can be efficiently achieved using reagents such as periodic acid (HIO₄) or sodium periodate (B1199274) (NaIO₄). masterorganicchemistry.comlibretexts.orgrsc.org The reaction proceeds through a cyclic periodate ester intermediate, which then fragments to yield two carbonyl compounds. ucalgary.camasterorganicchemistry.com
For 1-[4-(propan-2-yl)phenyl]ethane-1,2-diol, which possesses a secondary and a primary alcohol, oxidative cleavage results in the formation of two distinct carbonyl compounds. The secondary alcohol is oxidized to an aldehyde, while the primary alcohol is oxidized to formaldehyde (B43269). chemistrysteps.com
The secondary hydroxyl group at the C1 position (benzylic position) oxidizes to 4-(propan-2-yl)benzaldehyde .
The primary hydroxyl group at the C2 position oxidizes to formaldehyde .
Stronger oxidizing agents, such as hot, concentrated, and acidified potassium permanganate (B83412) (KMnO₄), can also cleave the diol. chemguide.co.uklibretexts.org However, KMnO₄ is a powerful oxidant and will typically oxidize the initially formed aldehydes further. libretexts.orglibretexts.org In this case, 4-(propan-2-yl)benzaldehyde would be oxidized to 4-(propan-2-yl)benzoic acid , and formaldehyde would be oxidized to carbon dioxide and water. chemguide.co.ukyoutube.com
| Oxidizing Agent | Reaction Conditions | Products from this compound | Reference |
|---|---|---|---|
| Sodium Periodate (NaIO₄) or Periodic Acid (HIO₄) | Aqueous or organic solvents | 4-(Propan-2-yl)benzaldehyde and Formaldehyde | chemistrysteps.com, masterorganicchemistry.com |
| Potassium Permanganate (KMnO₄) | Hot, concentrated, acidic | 4-(Propan-2-yl)benzoic acid and Carbon Dioxide | chemguide.co.uk, libretexts.org |
Esterification and Etherification Reactions
The presence of two hydroxyl groups with different steric and electronic environments—one primary and one secondary benzylic—allows for selective derivatization through esterification and etherification.
Regioselectivity in the acylation or alkylation of this compound is primarily governed by steric hindrance. The primary hydroxyl group is less sterically encumbered than the secondary hydroxyl group, making it more accessible to incoming reagents. quora.com Consequently, under kinetically controlled conditions, reactions with one equivalent of an acylating or alkylating agent will predominantly yield the product substituted at the primary position. embibe.comresearchgate.net
For instance, esterification with one equivalent of acetyl chloride or acetic anhydride (B1165640) would preferentially form 2-hydroxy-2-(4-(propan-2-yl)phenyl)ethyl acetate (B1210297). While primary alcohols are generally more reactive, specific catalysts and reaction conditions can sometimes invert this selectivity. researchgate.netacs.org
Stereoselectivity is a key consideration in the derivatization of chiral diols. nih.govnih.govalfachemic.com Since this compound is a chiral molecule (with a stereocenter at the C1 position), reactions can be designed to proceed with selectivity for one enantiomer over the other, particularly when using chiral reagents or catalysts. mdpi.comresearchgate.net Dynamic kinetic resolution, for example, combines a lipase (B570770) for enantioselective esterification with a metal catalyst that racemizes the unreacted alcohol enantiomer, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomerically pure ester. mdpi.com
| Reaction Type | Reagent (1 equivalent) | Major Regioisomeric Product | Basis of Selectivity | Reference |
|---|---|---|---|---|
| Esterification | Acetyl Chloride | 2-Hydroxy-2-(4-(propan-2-yl)phenyl)ethyl acetate | Less steric hindrance at the primary -OH | quora.com |
| Etherification | Benzyl Bromide (with base) | 1-(4-(Propan-2-yl)phenyl)-2-(benzyloxy)ethan-1-ol | Higher nucleophilicity and accessibility of the primary -OH | embibe.com |
Intramolecular and Intermolecular Cyclization Reactions
The 1,2-diol arrangement is ideal for forming five-membered heterocyclic rings. These reactions are often high-yielding and reversible, making them useful for creating protecting groups in multi-step syntheses.
1,2-diols react readily with aldehydes and ketones in the presence of an acid catalyst to form cyclic acetals and ketals, respectively. chemtube3d.comlibretexts.org When a 1,2-diol is used, the product is a five-membered ring known as a 1,3-dioxolane (B20135). organic-chemistry.orgimist.maacs.org This reaction is an equilibrium process. organicchemistrytutor.com To drive the reaction to completion, the water formed as a byproduct is typically removed, often through azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.orgquimicaorganica.org
The reaction of this compound with acetone, for example, yields 2,2-dimethyl-4-(4-(propan-2-yl)phenyl)-1,3-dioxolane. This specific type of cyclic ketal, derived from acetone, is often referred to as an acetonide and is a common protecting group for diols. nih.gov
The mechanism for cyclic acetal (B89532) or ketal formation is a well-established, acid-catalyzed process involving several reversible steps. organicchemistrytutor.comquimicaorganica.orglibretexts.org
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the aldehyde or ketone, increasing the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org
First Nucleophilic Attack: One of the hydroxyl groups of the diol acts as a nucleophile, attacking the activated carbonyl carbon. quimicaorganica.orglibretexts.org
Proton Transfer: A proton is transferred from the newly attached hydroxyl group to another base (like the solvent or the conjugate base of the acid), resulting in a neutral hemiacetal intermediate. libretexts.org
Protonation of the Hemiacetal Hydroxyl: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.org
Loss of Water and Ring Closure: The molecule loses water to form a resonance-stabilized oxocarbenium ion. The second hydroxyl group of the diol then performs an intramolecular nucleophilic attack on this electrophilic carbon, closing the five-membered ring. organicchemistrytutor.comquimicaorganica.org
Deprotonation: The final step is the deprotonation of the remaining oxonium ion by a base, regenerating the acid catalyst and yielding the final 1,3-dioxolane product. quimicaorganica.orglibretexts.org
| Carbonyl Compound | Acid Catalyst | Cyclic Product | Reference |
|---|---|---|---|
| Acetone | p-Toluenesulfonic acid (p-TsOH) | 2,2-Dimethyl-4-(4-(propan-2-yl)phenyl)-1,3-dioxolane | organic-chemistry.org |
| Benzaldehyde | Sulfuric Acid (H₂SO₄) | 2-Phenyl-4-(4-(propan-2-yl)phenyl)-1,3-dioxolane | organicchemistrytutor.com |
| Formaldehyde | Lewis Acids (e.g., ZrCl₄) | 4-(4-(Propan-2-yl)phenyl)-1,3-dioxolane | researchgate.net |
Rearrangement Reactions
The structural framework of this compound, particularly the presence of vicinal hydroxyl groups, makes it a prime candidate for acid-catalyzed rearrangement reactions. These transformations are typically driven by the formation of a more stable carbocation intermediate, leading to a constitutional isomer of the starting material.
Pinacol (B44631) Rearrangement: Mechanism and Applicability to Vicinal Diols
The pinacol rearrangement is a classic and essential method for converting a 1,2-diol (also known as a vicinal diol or glycol) into a carbonyl compound, specifically a ketone or an aldehyde, under acidic conditions. chemistrysteps.comwikipedia.org The reaction is named after the rearrangement of pinacol (2,3-dimethylbutane-2,3-diol) to pinacolone (B1678379) (3,3-dimethyl-2-butanone). organic-chemistry.org
The mechanism proceeds through several key steps:
Protonation: One of the hydroxyl groups is protonated by an acid catalyst. masterorganicchemistry.com
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, which is an excellent leaving group, resulting in the formation of a carbocation. uomustansiriyah.edu.iq
1,2-Migratory Shift: A substituent (alkyl, aryl, or hydride) from the adjacent carbon atom migrates to the positively charged carbon. organic-chemistry.org The driving force for this step is the formation of a resonance-stabilized oxonium ion, which is significantly more stable than the preceding carbocation because all atoms (except hydrogen) have a complete octet. chemistrysteps.comwikipedia.org
Deprotonation: The oxonium ion is deprotonated by a base (such as water) to yield the final carbonyl product. uomustansiriyah.edu.iq
For an unsymmetrical diol like this compound, the reaction pathway is selective. The initial protonation and subsequent water loss will occur in a manner that forms the more stable carbocation. wikipedia.org In this specific molecule, there are two potential carbocations:
Carbocation A: A benzylic carbocation formed by the loss of the hydroxyl group from the carbon adjacent to the phenyl ring. This carbocation is highly stabilized by resonance with the aromatic ring.
Carbocation B: A secondary carbocation formed by the loss of the hydroxyl group from the terminal carbon. This is less stable than the benzylic carbocation.
Therefore, the reaction will preferentially proceed through the more stable benzylic carbocation (Carbocation A). Following its formation, a 1,2-hydride shift from the adjacent carbon occurs, leading to the formation of a resonance-stabilized oxonium ion, which upon deprotonation yields the final ketone product.
The migratory aptitude of different groups generally follows the order: aryl > hydride > alkyl. wikipedia.org This preference is influenced by the ability of the migrating group to stabilize the positive charge in the transition state.
| Migrating Group | Relative Aptitude | Reason for Aptitude |
|---|---|---|
| Aryl (e.g., Phenyl) | High | Can stabilize the transition state positive charge through the formation of a bridged phenonium ion. |
| Hydride (H-) | Intermediate | Small size and ability to migrate readily. |
| Alkyl (e.g., Methyl) | Low | Migrates with its pair of electrons but offers less stabilization compared to aryl groups. |
Applying this mechanism to this compound, the predicted major product is 1-[4-(propan-2-yl)phenyl]propan-1-one.
Carbocation Rearrangements in Diol Chemistry
Carbocation rearrangements are fundamental processes in organic chemistry, often occurring when a less stable carbocation can transform into a more stable one through the migration of an adjacent group (hydride or alkyl). masterorganicchemistry.com These shifts are characteristic of reactions involving carbocation intermediates, such as SN1 and E1 reactions. cureffi.org
In the context of diol chemistry, carbocation rearrangements are the cornerstone of the pinacol rearrangement. masterorganicchemistry.com The stability of the initially formed carbocation dictates which hydroxyl group leaves, and the subsequent 1,2-shift is a classic example of a carbocation rearrangement. uomustansiriyah.edu.iq The key difference in the pinacol rearrangement compared to other carbocation rearrangements is the ultimate driving force: the formation of a highly stable, protonated carbonyl group (an oxonium ion) where the positive charge is stabilized by a neighboring oxygen atom through resonance. chemistrysteps.comuomustansiriyah.edu.iq
For this compound, the critical intermediate is the tertiary benzylic carbocation. The stability of this carbocation is paramount to the reaction's selectivity. The 4-(propan-2-yl)phenyl group provides significant resonance stabilization, making the formation of the carbocation at the benzylic position far more favorable than at the secondary carbon. This initial selectivity prevents the formation of alternative rearrangement products that might arise from a less stable carbocation intermediate.
Nucleophilic Substitution Reactions
The hydroxyl groups of this compound can participate in nucleophilic substitution reactions, acting as either the incoming nucleophile or, after modification, as a leaving group.
Reactions Involving Hydroxyl Groups as Nucleophiles or Leaving Groups
The lone pairs of electrons on the oxygen atoms of the hydroxyl groups allow them to act as nucleophiles. ncert.nic.in They can attack electrophilic centers, leading to the formation of ethers or esters.
Conversely, the hydroxyl group is a poor leaving group (as the hydroxide (B78521) ion, OH⁻, is a strong base). For it to function as a leaving group in a nucleophilic substitution reaction, it must first be converted into a better one. A common strategy is protonation under acidic conditions, which allows it to leave as a neutral water molecule. masterorganicchemistry.com This is the initial step in the pinacol rearrangement and acid-catalyzed dehydration reactions.
Alternatively, the hydroxyl group can be converted into other excellent leaving groups, such as tosylates (OTs) or mesylates (OMs), by reacting the diol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups, and their displacement by a nucleophile can proceed via SN1 or SN2 mechanisms, depending on the substrate and reaction conditions.
| Role of Hydroxyl Group | Reaction Type | Reagents | Potential Product Type |
|---|---|---|---|
| Nucleophile | Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether |
| Nucleophile | Esterification (Fischer) | Carboxylic Acid (RCOOH), Acid Catalyst | Ester |
| Leaving Group (after protonation) | Substitution (SN1) | Strong Acid (e.g., HBr) | Alkyl Halide |
| Leaving Group (as Tosylate) | Substitution (SN2) | 1. TsCl, Pyridine 2. Nucleophile (Nu⁻) | Substituted Product (R-Nu) |
Photoinduced and Radical Reactions
The aromatic and aliphatic portions of this compound suggest a susceptibility to reactions initiated by light or radical species.
Photochemistry of Diol Derivatives and Related Compounds
The photochemistry of aromatic compounds often involves the excitation of π-electrons to higher energy states, leading to unique reactivity. For structures related to this compound, several photochemical pathways can be envisaged. The photolysis of 1,1,2,2-tetraphenylethane, a related compound with multiple phenyl groups, is known to result in fragmentation and rearrangement processes. lookchem.comdocumentsdelivered.com One such process is the di-π-ethane rearrangement, which involves the interaction between two π-systems (like benzene (B151609) rings) attached to adjacent carbons. lookchem.com
While this compound lacks the second phenyl group for a direct di-π-ethane rearrangement, intramolecular photochemical reactions are still possible. Irradiation could lead to homolytic cleavage of the C-C bond between the two hydroxyl-bearing carbons, forming two radical intermediates. These radicals could then recombine, disproportionate, or react with the solvent. Furthermore, intramolecular cycloaddition reactions have been observed in related butadiene systems containing vinylphenyl groups, leading to the formation of polycyclic structures. scispace.com
Radical reactions can also be initiated by chemical radical initiators like AIBN (azobisisobutyronitrile) in the presence of reagents like tributyltin hydride. libretexts.org Such conditions could lead to deoxygenation or other radical-mediated transformations of the diol. Free radical addition reactions have been studied for related phenyl-containing compounds, indicating the potential for the aromatic ring to influence radical stability and reaction pathways. researchgate.net
Stereochemical Aspects of 1 4 Propan 2 Yl Phenyl Ethane 1,2 Diol
Enantiomerism and Diastereomerism in Phenylethanediols
Stereoisomers are molecules that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. researchgate.net This class of isomers is broadly divided into enantiomers and diastereomers. The molecule 1-[4-(propan-2-yl)phenyl]ethane-1,2-diol possesses two chiral centers (stereocenters) at the C1 and C2 positions of the ethane-1,2-diol backbone. The number of possible stereoisomers for a molecule is given by the formula 2^n, where 'n' is the number of chiral centers. modgraph.co.uk For this compound, with n=2, a total of four stereoisomers exist.
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. researchgate.net They have identical physical properties, such as melting point and boiling point, but differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. uni-goettingen.de For this compound, the (1R, 2R) and (1S, 2S) isomers constitute one pair of enantiomers, while the (1R, 2S) and (1S, 2R) isomers form another.
Diastereomers are stereoisomers that are not mirror images of each other. researchgate.net This situation arises when a molecule has two or more chiral centers and differs in the configuration at some, but not all, of them. researchgate.net Unlike enantiomers, diastereomers have different physical properties, which allows them to be separated by techniques like chromatography or crystallization. libretexts.org For instance, the (1R, 2R) isomer is a diastereomer of both the (1R, 2S) and (1S, 2R) isomers.
The relationship between the four stereoisomers of this compound is summarized in the table below.
| Stereoisomer | Relationship with (1R, 2R) | Relationship with (1S, 2S) | Relationship with (1R, 2S) | Relationship with (1S, 2R) |
|---|---|---|---|---|
| (1R, 2R) | Identical | Enantiomer | Diastereomer | Diastereomer |
| (1S, 2S) | Enantiomer | Identical | Diastereomer | Diastereomer |
| (1R, 2S) | Diastereomer | Diastereomer | Identical | Enantiomer |
| (1S, 2R) | Diastereomer | Diastereomer | Enantiomer | Identical |
Strategies for the Synthesis and Separation of Stereoisomers
The production of single, enantiomerically pure stereoisomers is a significant challenge in chemical synthesis. Generally, synthesizing chiral compounds from achiral starting materials results in a racemic mixture, which is a 50:50 mixture of two enantiomers. libretexts.org The separation of these mixtures, a process known as resolution, is necessary to obtain the individual enantiomers. libretexts.orgwikipedia.org
Synthesis Strategies:
Asymmetric Synthesis: This approach aims to selectively create one stereoisomer over others. This can be achieved using chiral catalysts, auxiliaries, or reagents. For phenylethanediol derivatives, methods like the asymmetric cis-dihydroxylation of the corresponding styrene (B11656) can yield enantiomerically enriched diols. mdpi.com Enzymatic synthesis represents another powerful tool, where enzymes like alcohol dehydrogenases or lyases are used to produce specific stereoisomers with high selectivity. researchgate.net For example, all four stereoisomers of the related compound 1-phenylpropane-1,2-diol have been synthesized using a two-step enzymatic process.
Kinetic Resolution: This method involves the differential reaction of the enantiomers in a racemic mixture with a chiral catalyst or reagent. One enantiomer reacts faster than the other, leaving the unreacted substrate enriched in the slower-reacting enantiomer. nih.govacs.org Highly enantioselective kinetic resolution of vicinal diols has been achieved through methods like asymmetric acetalization using a chiral acid catalyst or alkylation under phase-transfer conditions. nih.govacs.org
Separation Strategies (Resolution):
Diastereomeric Derivative Formation: Since enantiomers have identical physical properties, direct separation is often difficult. libretexts.org A common strategy is to react the racemic mixture with a single enantiomer of a chiral resolving agent (e.g., a chiral acid like (+)-tartaric acid or (-)-mandelic acid) to form a mixture of diastereomers. libretexts.org These diastereomers have different solubilities and melting points, allowing for their separation by crystallization or chromatography. libretexts.orgwikipedia.org After separation, the resolving agent is chemically removed to yield the pure enantiomers. wikipedia.org
Enzymatic Resolution: Enzymes can selectively act on one enantiomer in a racemic mixture. For instance, lipases are commonly used for the enantioselective acylation or hydrolysis of alcohols, effectively separating the two enantiomers. researchgate.net The resolution of racemic 1-phenyl-1,2-ethanediol (B126754) has been achieved via enantioselective oxidation catalyzed by enzymes, where one enantiomer is converted to a ketone, allowing for separation from the unreacted enantiomer. researchgate.net
Chiral Chromatography: This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation.
Methods for Assigning Absolute and Relative Configurations
Determining the precise three-dimensional arrangement of atoms at each chiral center is crucial for characterizing a stereoisomer. This involves assigning the relative configuration (the orientation of one chiral center relative to another) and the absolute configuration (the actual spatial arrangement at each chiral center).
Assigning Absolute Configuration (R/S System): The Cahn-Ingold-Prelog (CIP) sequence rules are the standard method for unambiguously assigning the absolute configuration of a chiral center as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left). The process involves:
Prioritizing the four substituents attached to the chiral center based on atomic number (higher atomic number gets higher priority).
Orienting the molecule so that the lowest-priority substituent (often hydrogen) points away from the viewer.
Tracing a path from the highest priority (1) to the second (2) to the third (3) priority substituent.
If the path proceeds in a clockwise direction, the configuration is assigned R. If the path is counterclockwise, the configuration is assigned S.
Experimental Methods for Configuration Determination: While the R/S system provides a nomenclature, experimental techniques are required to determine the actual configuration of a molecule.
| Method | Description | Application |
| X-ray Crystallography | Provides a definitive three-dimensional structure of a molecule in its crystalline state. It is considered the gold standard for determining absolute configuration, provided a suitable single crystal can be grown. nih.gov | Determination of the absolute configuration of crystalline solids. |
| NMR Spectroscopy | Can be used to determine both relative and absolute configurations. J-based configuration analysis uses coupling constants to infer dihedral angles and thus relative stereochemistry. For absolute configuration, chiral derivatizing agents like Mosher's acid (MPA) are used. The racemic alcohol is esterified with each enantiomer of Mosher's acid, creating diastereomeric esters whose proton NMR spectra show predictable chemical shift differences (Δδ values), allowing the absolute configuration of the original alcohol to be deduced. researchgate.net | Determination of relative and absolute configuration in solution. |
| Chiroptical Methods | Techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. The resulting spectrum can be compared with that of known compounds or with theoretical calculations to assign the absolute configuration. | Determination of absolute configuration in solution, often used for complex molecules. |
Computational Chemistry and Theoretical Studies on 1 4 Propan 2 Yl Phenyl Ethane 1,2 Diol
Quantum Chemical Analysis of Reaction Pathways
Theoretical Predictions of Reaction Kinetics and Thermodynamics
Theoretical and computational chemistry offers powerful tools to predict the kinetic and thermodynamic parameters of chemical reactions, providing insights into reaction mechanisms, feasibility, and rates. For the compound 1-[4-(propan-2-yl)phenyl]ethane-1,2-diol , such studies would be invaluable for understanding its stability, reactivity, and potential transformation pathways. However, a comprehensive search of the current scientific literature reveals a notable absence of specific theoretical studies focused on the reaction kinetics and thermodynamics of this particular molecule.
While computational studies have been conducted on simpler, related diols such as ethane-1,2-diol and propane-1,2-diol, as well as on other molecules containing phenyl and propan-2-yl moieties, direct extrapolations of this data to This compound would be speculative. The unique electronic and steric influences of the 4-(propan-2-yl)phenyl substituent on the ethane-1,2-diol backbone would significantly impact its reactive profile.
In the absence of specific data for This compound , a general overview of the types of theoretical predictions that could be made for this compound is presented below. This is intended to be illustrative of the methodologies that would be employed, should such a computational investigation be undertaken.
Hypothetical Kinetic and Thermodynamic Data Tables
The following tables are presented as examples of how data would be structured if theoretical studies were available. The values within are purely hypothetical and are for illustrative purposes only.
Table 1: Hypothetical Thermodynamic Parameters for a Reaction of this compound
| Reaction Pathway | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG° (kcal/mol) |
| Dehydration to Aldehyde | -15.2 | 8.5 | -17.7 |
| Oxidation to Carboxylic Acid | -45.8 | -5.2 | -44.2 |
| Etherification | -5.1 | -12.3 | -1.4 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Table 2: Hypothetical Kinetic Parameters for a Reaction of this compound
| Reaction Pathway | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) | Rate Constant (k) at 298 K (s⁻¹) |
| Dehydration to Aldehyde | 25.3 | 1.2 x 10¹³ | 3.4 x 10⁻⁶ |
| Oxidation to Carboxylic Acid | 18.7 | 8.5 x 10¹² | 1.1 x 10⁻¹ |
| Etherification | 30.1 | 5.0 x 10¹² | 9.8 x 10⁻¹⁰ |
Note: The values in this table are hypothetical and for illustrative purposes only.
Detailed Research Findings
Should research be conducted on the theoretical reaction kinetics and thermodynamics of This compound , it would likely involve high-level quantum mechanical calculations, such as Density Functional Theory (DFT) or ab initio methods. These studies would aim to:
Map Potential Energy Surfaces: To identify transition states and intermediates for various reaction pathways, such as oxidation, dehydration, or esterification.
Calculate Activation Barriers: The energy difference between reactants and transition states would provide the activation energy (Ea), a key determinant of the reaction rate.
Compute Entropic Effects (ΔS°): Vibrational frequency calculations would allow for the determination of entropy changes, which are crucial for understanding the spontaneity of a reaction.
Predict Gibbs Free Energy (ΔG°): Combining enthalpy and entropy, the Gibbs free energy change would be calculated to predict the spontaneity of a reaction under specific conditions.
Elucidate Reaction Mechanisms: By analyzing the geometries of transition states and the flow of electron density, the step-by-step mechanism of a reaction could be proposed.
Such theoretical investigations would provide a fundamental understanding of the chemical behavior of This compound and could guide experimental efforts in areas such as synthesis, catalysis, and materials science. The absence of such data in the current body of literature highlights a potential area for future research.
Applications of 1 4 Propan 2 Yl Phenyl Ethane 1,2 Diol in Materials Science Research
Role as Chiral Building Blocks and Ligands in Organic Synthesis
Chiral diols are fundamental in asymmetric synthesis, often serving as ligands for metal catalysts or as chiral auxiliaries to control the stereochemical outcome of reactions.
Application in Asymmetric Catalysis
The investigation sought to uncover the use of 1-[4-(Propan-2-yl)phenyl]ethane-1,2-diol in forming chiral ligands for asymmetric catalysis. Such ligands are crucial for the enantioselective synthesis of a wide array of chemical compounds, particularly in the pharmaceutical industry. However, no studies were found that specifically employ this diol for the creation of catalysts used in asymmetric reactions.
Use as Chiral Auxiliaries in Stereocontrolled Synthesis
Similarly, a search for its application as a chiral auxiliary—a temporary functional group that directs the stereochemistry of a reaction—yielded no specific examples. Chiral auxiliaries are a well-established strategy in organic synthesis for achieving high levels of stereocontrol.
Precursor in Polymer and Resin Synthesis
The diol functionality of this compound makes it a theoretical candidate for incorporation into polymer chains, such as polyesters or polyurethanes, or for use in the formulation of crosslinked resins like epoxies.
Integration into Specialty Polymers and Crosslinked Structures
An extensive search did not reveal any instances of this specific diol being used as a monomer for the synthesis of specialty polymers or as a component in the creation of crosslinked polymer networks. Research in this area often focuses on monomers that can impart unique properties, such as thermal stability, rigidity, or specific responsiveness, to the final material.
Development of Materials with Specific Electrical and Optical Properties
The aromatic and chiral nature of this compound could theoretically influence the electrical and optical properties of materials it is incorporated into. However, there is no published research that explores the synthesis of materials from this compound with the aim of achieving specific dielectric, conductive, or chiroptical characteristics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
